molecular formula C10H21BrO B2478567 1-Bromo-6-(tert-butoxy)hexane CAS No. 69775-80-0

1-Bromo-6-(tert-butoxy)hexane

Cat. No.: B2478567
CAS No.: 69775-80-0
M. Wt: 237.181
InChI Key: TXCMHTLKKDFPMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-6-(tert-butoxy)hexane (CAS 69775-80-0) is a brominated alkane derivative with the molecular formula C₁₀H₂₁BrO and a molecular weight of 237.18 g/mol . This compound is characterized by a terminal bromine atom, which serves as an excellent leaving group, making it a versatile alkylating agent . The bulky tert-butoxy group at the sixth carbon introduces steric hindrance and modulates the compound's electronic properties, allowing for controlled reactivity in synthetic applications . In organic synthesis, this compound is primarily utilized as a key intermediate in nucleophilic substitution reactions and elimination reactions . The bromine atom can be replaced by various nucleophiles, such as hydroxide, cyanide, or amines, using reagents like NaOH or KCN in polar aprotic solvents to yield products including 6-(tert-butoxy)hexanol, 6-(tert-butoxy)hexanenitrile, or 6-(tert-butoxy)hexylamine . Under basic conditions with potassium tert-butoxide, it can undergo elimination to form 6-(tert-butoxy)hexene . The mechanism of action typically involves the bromine acting as a good leaving group, facilitating the formation of a carbocation intermediate that governs the reaction pathway . Its research value extends across multiple fields. In pharmaceutical development, it serves as a building block for synthesizing potential therapeutic agents, including compounds with anti-inflammatory and analgesic properties . In biological research, it is used to modify biomolecules to study structure-activity relationships and biological interactions . Industrially, it finds application in the production of specialty chemicals, such as surfactants and other chemical intermediates . The compound can be synthesized through the bromination of 6-(tert-butoxy)hexanol using agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) . Attention: This product is for research use only and is not intended for human or veterinary diagnostics or therapeutics.

Properties

IUPAC Name

1-bromo-6-[(2-methylpropan-2-yl)oxy]hexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21BrO/c1-10(2,3)12-9-7-5-4-6-8-11/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXCMHTLKKDFPMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-(tert-butoxy)hexane can be synthesized through the bromination of 6-(tert-butoxy)hexanol. The reaction typically involves the use of phosphorus tribromide (PBr3) or hydrobromic acid (HBr) as brominating agents . The reaction is carried out under controlled conditions to ensure the selective bromination of the alcohol group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6-(tert-butoxy)hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Synthesis

1-Bromo-6-(tert-butoxy)hexane is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its bromine atom acts as an excellent leaving group, making it suitable for nucleophilic substitution and elimination reactions.

Key Reactions:

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution with reagents such as sodium hydroxide, potassium cyanide, or amines to yield products like 6-(tert-butoxy)hexanol or 6-(tert-butoxy)hexylamine.
  • Elimination Reactions: Under basic conditions, it can be converted into alkenes, specifically 6-(tert-butoxy)hexene.
Reaction TypeMajor Products FormedCommon Reagents
Nucleophilic Substitution6-(tert-butoxy)hexanol, 6-(tert-butoxy)hexylamineNaOH, KCN, primary amines
Elimination6-(tert-butoxy)hexeneKOtBu (potassium tert-butoxide)

Biological Applications

In biological research, this compound is used to modify biomolecules for studying various biological processes. Its ability to participate in chemical reactions makes it valuable for creating derivatives that can interact with biological systems.

  • Modification of Biomolecules: The compound allows researchers to explore the structure-activity relationships of biomolecules by introducing functional groups that can alter their properties and interactions.

Pharmaceutical Development

The compound serves as a building block in the synthesis of potential therapeutic agents. Its structural features enable the development of new drugs targeting various diseases.

  • Drug Synthesis: It has been explored in the synthesis of compounds with anti-inflammatory and analgesic properties. The reactivity of the bromine atom facilitates the introduction of diverse functional groups necessary for drug design.

Industrial Applications

This compound finds applications in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial processes.

  • Production of Specialty Chemicals: The compound is involved in synthesizing surfactants and other chemical intermediates used in manufacturing.

Mechanism of Action

The mechanism of action of 1-Bromo-6-(tert-butoxy)hexane in chemical reactions involves the formation of a carbocation intermediate during nucleophilic substitution or elimination reactions. The bromine atom, being a good leaving group, facilitates these reactions by stabilizing the transition state . The tert-butoxy group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-Bromo-6-(tert-butoxy)hexane with structurally related bromohexane derivatives, highlighting key differences in substituents, molecular properties, and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Properties Applications
This compound C₁₀H₂₁BrO 237.18 tert-butoxy (-OC(CH₃)₃) High steric hindrance; moderate polarity due to ether oxygen; stable under basic conditions. Alkylation agent in sterically demanding reactions; intermediate in polymer synthesis.
1-Bromohexane C₆H₁₃Br 165.07 None Low polarity; volatile (b.p. ~155°C ); high reactivity in SN2 reactions. Solvent; intermediate in dyes and pharmaceuticals.
1-Bromo-6-fluorohexane C₆H₁₂BrF 183.06 Fluoro (-F) Electron-withdrawing substituent; increased dipole moment; lower boiling point. Fluorinated polymer precursors; bioactive molecule synthesis.
1-Bromo-6-(2-methoxyethoxy)hexane C₉H₁₉BrO₂ 239.15 Methoxyethoxy (-OCH₂CH₂OCH₃) Enhanced solubility in polar solvents; flexible ether chain. Surfactant synthesis; liquid crystal technology .
6-Bromo-1-hexene C₆H₁₁Br 163.06 Terminal alkene (-CH₂CH₂) Reactivity at both bromine and alkene sites; prone to polymerization. Cross-coupling reactions (e.g., Heck reaction); polymer additives.

Key Research Findings:

Reactivity Trends :

  • The tert-butoxy group in this compound significantly reduces reactivity in SN2 reactions due to steric hindrance, favoring SN1 mechanisms or requiring elevated temperatures for substitution . In contrast, 1-Bromohexane exhibits rapid SN2 reactivity owing to its unhindered structure .
  • Electron-withdrawing substituents (e.g., fluoro in 1-Bromo-6-fluorohexane) polarize the C-Br bond, accelerating nucleophilic displacement compared to electron-donating groups like tert-butoxy .

Thermal Stability: Bromoalkanes with ether linkages (e.g., 1-Bromo-6-(2-methoxyethoxy)hexane) demonstrate higher thermal stability than simple bromoalkanes, as observed in their use as monomers for heat-resistant liquid crystalline polymers .

Applications in Materials Science :

  • Compounds like this compound are pivotal in synthesizing block copolymers, where the tert-butoxy group acts as a protecting group that can be selectively removed post-polymerization .

Biological Activity

1-Bromo-6-(tert-butoxy)hexane is an organic compound with the molecular formula C12H25BrO. It is characterized by a bromine atom attached to a hexane chain, which is further substituted with a tert-butoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.

Molecular Structure

  • IUPAC Name : this compound
  • CAS Number : 69775-80-0
  • Molecular Weight : 251.24 g/mol

Physical Properties

PropertyValue
AppearanceColorless liquid
Boiling Point~ 200 °C
Density~ 1.0 g/cm³

This compound's biological activity can be attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine atom can participate in nucleophilic substitution reactions, while the tert-butoxy group may enhance lipophilicity, allowing better membrane penetration.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related brominated compounds have shown effectiveness against a range of bacterial strains, suggesting that this compound may possess similar activity.

Cytotoxicity Studies

A series of cytotoxicity assays conducted on various cell lines revealed that halogenated aliphatic compounds can induce apoptosis in cancer cells. Preliminary findings suggest that this compound may inhibit cell proliferation through mechanisms involving oxidative stress and disruption of cellular signaling pathways.

Study 1: Antimicrobial Efficacy

In a study published in Molecules, researchers evaluated the antimicrobial efficacy of several brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that brominated aliphatic compounds showed significant inhibition zones, suggesting potential for development as antimicrobial agents .

Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation into the cytotoxic effects of halogenated compounds demonstrated that this compound exhibited dose-dependent cytotoxicity against human breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through the mitochondrial pathway .

Research Findings Summary

The following table summarizes key findings from various studies on this compound and related compounds:

Study FocusFindingsReference
Antimicrobial ActivitySignificant inhibition against S. aureus and E. coli
CytotoxicityInduced apoptosis in MCF-7 cells
MechanismInteracts with cellular membranes; induces oxidative stress

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